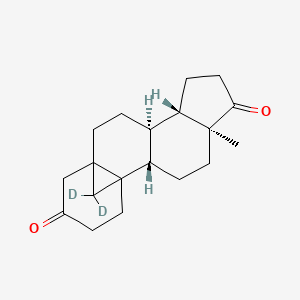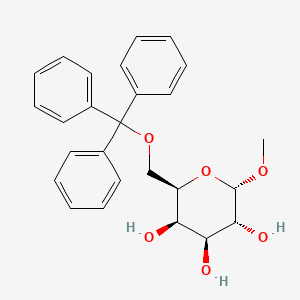
3,4,5-TRIACETOXYBENZYL ALCOHOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Triacetoxybenzyl alcohol is an organic compound with the molecular formula C13H14O7. It is a derivative of benzyl alcohol where the hydroxyl groups on the benzene ring are acetylated. This compound is known for its applications in organic synthesis and various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4,5-Triacetoxybenzyl alcohol can be synthesized through the acetylation of 3,4,5-trihydroxybenzyl alcohol. The reaction typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to ensure selective acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar acetylation processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 3,4,5-trihydroxybenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the acetoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 3,4,5-Triacetoxybenzaldehyde or 3,4,5-triacetoxybenzoic acid.
Reduction: 3,4,5-Trihydroxybenzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,4,5-Triacetoxybenzyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a prodrug.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 3,4,5-triacetoxybenzyl alcohol involves its interaction with various molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid and the active benzyl alcohol moiety. This active form can interact with enzymes and receptors, modulating their activity. The pathways involved include oxidative stress response and signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
3,4,5-Trimethoxybenzyl alcohol: This compound has methoxy groups instead of acetoxy groups, leading to different reactivity and applications.
3,4,5-Trihydroxybenzyl alcohol: The non-acetylated form, which has different solubility and reactivity properties.
Uniqueness: 3,4,5-Triacetoxybenzyl alcohol is unique due to its acetoxy groups, which provide distinct reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo selective reactions makes it a versatile compound in various research and industrial applications.
Propriétés
Numéro CAS |
100945-24-2 |
|---|---|
Formule moléculaire |
C13H14O7 |
Poids moléculaire |
282.25 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile](/img/structure/B1140794.png)
![1-BENZYL-4-[(6-BENZYLOXY-5-METHOXY-1-INDANONE)-2-YLIDENYL]METHYLPIPERIDINE](/img/structure/B1140796.png)

![[dideuterio-[(8R,10S,13S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl] 4-methylbenzenesulfonate](/img/structure/B1140798.png)








